2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
The compound "2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride" is a chemical entity that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the sulfonyl chloride group suggests that this compound could be an intermediate in the synthesis of sulfonamide derivatives or could be used for further functionalization through nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of related thiazole compounds often involves the reaction of appropriate precursors with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group. For instance, the synthesis of 4,5-diaryl-1,2,3-thiadiazoles involves the reaction of thionyl chloride with semicarbazones, followed by chlorosulfonation to yield the desired sulfonyl chloride derivatives . Similarly, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole has been shown to afford a sulfonyl chloride compound, which can react with amines to form sulfonamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to ensure accuracy . These techniques could be applied to determine the precise molecular structure of "2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride."
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the reactive sulfonyl chloride group. The reactivity of such compounds allows for the synthesis of a wide range of sulfonamide derivatives, which can exhibit diverse biological activities . The sulfonyl chloride group can react with amines to form sulfonamides, as demonstrated in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . The regiochemistry of these reactions can vary depending on the nature of the nucleophiles used .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. The presence of a sulfonyl chloride group typically makes the compound more reactive and polar, which can affect its solubility in organic solvents. The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, can be assessed through NBO analysis and molecular electrostatic potential maps . These properties are crucial for understanding the behavior of the compound in various chemical environments and for predicting its reactivity.
Scientific Research Applications
Chemical Synthesis and Antiviral Activity
The compound is integral in the synthesis of various sulfonamide derivatives. For instance, Chen et al. (2010) describe the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing their potential anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, Turov et al. (2014) highlight the compound's role in generating sulfonamides, efficient electrophilic reagents for nucleophilic substitution reactions, further illustrating its chemical utility (Turov et al., 2014).
Pharmaceutical Research
The compound has implications in pharmaceutical research, particularly in antimicrobial activities. Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, including 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, testing their antibacterial and antifungal activities (Shah et al., 2014).
Material Science and Corrosion Inhibition
In the field of material science, El-Lateef et al. (2021) researched the efficacy of poly[(hydrazinylazo)]thiazoles derivatives as corrosion inhibitors for cast iron-carbon alloy in molar HCl, revealing their high protection capacity and mixed-type inhibition properties (El-Lateef et al., 2021).
Anticancer and Antibacterial Activities
Further studies in pharmacology, such as those by Ovonramwen et al. (2021), explored the anticandidal and antibacterial activities of derivatives like 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, providing insights into potential medical applications (Ovonramwen et al., 2021).
Quantum Chemical Calculations and Molecular Docking Studies
Viji et al. (2020) performed quantum chemical calculations and molecular docking studies on bioactive molecules related to 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride, highlighting its antimicrobial activity and providing insight into its biological functions (Viji et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential applications for the compound and areas for future research.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S2/c16-12-8-6-11(7-9-12)14-18-15(22(17,19)20)13(21-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGGYEOWDFFIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
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